molecular formula C9H10ClN B2792031 2-Chloro-4-cyclobutylpyridine CAS No. 1872272-78-0

2-Chloro-4-cyclobutylpyridine

Cat. No. B2792031
CAS RN: 1872272-78-0
M. Wt: 167.64
InChI Key: IZSKUHYBTFXGTQ-UHFFFAOYSA-N
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Description

2-Chloro-4-cyclobutylpyridine is a chemical compound with the CAS Number: 1872272-78-0 . It has a molecular weight of 167.64 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 167.64 . Other specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Reactions and Substitution

The chlorine atom in 2-chloro-3-cyanopyridines, a compound related to 2-Chloro-4-cyclobutylpyridine, is known for being readily replaced by various amines, leading to the formation of 2-aminopyridines. These reactions demonstrate the compound's reactivity and potential in the synthesis of diverse pyridine derivatives (Bomika et al., 1976).

Cyclometallation and Transition Metal Complexes

Cyclometallated derivatives of pyridine compounds are obtainable through transmetallation reactions involving compounds like 2-phenylpyridine. These processes result in cyclometallated products containing metal-carbon bonds. This finding is significant in the study of transition metal chemistry and could be relevant to this compound derivatives (Constable & Leese, 1987).

Photophysical Properties and Redox Behavior

Research on various pyridine derivatives, including compounds similar to this compound, has explored their structure, photophysical properties, and redox behavior. These studies are crucial in understanding the electronic and luminescent properties of these compounds, which can be applied in areas like sensor technology and photovoltaics (Neve et al., 1999).

Polymerization and Catalysis

Certain pyridine compounds, when reacted with metal complexes, lead to the formation of octahedral group 4 metal complexes. These complexes have been studied for their role in the oligo- and polymerization of olefins. Such reactions are pivotal in materials science and the development of new polymers (Fuhrmann et al., 1996).

Future Directions

While specific future directions for 2-Chloro-4-cyclobutylpyridine are not mentioned in the search results, its potential use in the synthesis of complex molecules like Floyocidin B suggests that it could have applications in the development of new antimicrobial agents .

properties

IUPAC Name

2-chloro-4-cyclobutylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN/c10-9-6-8(4-5-11-9)7-2-1-3-7/h4-7H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZSKUHYBTFXGTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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